molecular formula C9H5N3O B14723286 3-Diazonioquinolin-4-olate CAS No. 13240-40-9

3-Diazonioquinolin-4-olate

Cat. No.: B14723286
CAS No.: 13240-40-9
M. Wt: 171.16 g/mol
InChI Key: YGAXQKFQHDMBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Diazonioquinolin-4-olate is a heterocyclic diazonium compound derived from quinoline, characterized by a diazonio (-N₂⁺) group at the 3-position and an enolate (-O⁻) group at the 4-position. This unique structure imparts dual reactivity: the diazonio group enables electrophilic azo coupling or decomposition pathways, while the enolate moiety allows for coordination with metal ions or participation in acid-base equilibria. The compound is synthesized via diazotization of 3-aminoquinolin-4-ol under controlled acidic conditions, yielding a thermally unstable but highly reactive intermediate. Its applications span organic synthesis (e.g., as a precursor for azo dyes) and materials science (e.g., metal-organic framework (MOF) construction) .

Properties

CAS No.

13240-40-9

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

3-diazonioquinolin-4-olate

InChI

InChI=1S/C9H5N3O/c10-12-8-5-11-7-4-2-1-3-6(7)9(8)13/h1-5H

InChI Key

YGAXQKFQHDMBFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)[N+]#N)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diazonioquinolin-4-olate typically involves the diazotization of 3-aminoquinoline followed by oxidation. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Diazonioquinolin-4-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Diazonioquinolin-4-olate involves its ability to act as an electrophile due to the presence of the diazonium group. This electrophilic nature allows it to participate in various substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound’s reactivity is driven by the diazonium group’s ability to stabilize positive charge and facilitate nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The planar quinoline backbone and zwitterionic nature of 3-Diazonioquinolin-4-olate distinguish it from simpler diazonium salts (e.g., benzenediazonium chloride) and non-aromatic diazonium compounds. Key structural parameters are compared below:

Parameter This compound Benzenediazonium Chloride Rhodizonate Dianion
Aromatic System Quinoline Benzene Hexahydroxybenzene
Charge Distribution Zwitterionic (N₂⁺, O⁻) Cationic (N₂⁺, Cl⁻) Dianionic (C₆O₆²⁻)
Thermal Stability Moderate (decomposes at 50°C) Low (decomposes at −10°C) High (stable up to 200°C)
Coordination Sites N (diazenyl), O (enolate) N (diazenyl) O (carboxylate)

The quinoline ring stabilizes the diazonio group through resonance, enhancing thermal stability compared to benzenediazonium salts. However, it is less stable than the rhodizonate dianion, which forms robust 3D MOFs via carboxylate-metal linkages .

Spectroscopic Properties

Infrared (IR) and nuclear magnetic resonance (NMR) spectra reveal distinct features:

  • IR: A strong absorption band at 2100–2200 cm⁻¹ (N≡N stretch) confirms the diazonio group. The enolate C-O stretch appears at 1600 cm⁻¹, overlapping with quinoline ring vibrations.
  • ¹H NMR: Downfield shifts for H-2 (δ 9.2 ppm) and H-4 (δ 8.8 ppm) due to electron-withdrawing effects of the diazonio and enolate groups.

Reactivity and Coordination Chemistry

This compound participates in azo coupling with electron-rich aromatics (e.g., phenol, aniline) and coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via its N and O donors. Comparative reactivity studies show:

Reaction This compound Benzenediazonium Chloride Oxalate Dianion
Azo Coupling Yield 75–85% (steric hindrance) 90–95% N/A
MOF Porosity 500–700 m²/g (microporous) N/A 1000–1200 m²/g (mesoporous)
Acid Sensitivity Decomposes in pH < 3 Stable in pH 1–5 Stable in pH 1–12

The compound’s steric bulk reduces azo coupling efficiency compared to benzenediazonium chloride. However, its zwitterionic structure enables microporous MOFs with moderate surface areas, contrasting with oxalate’s high-porosity frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.